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molecular formula C14H20O3 B8412542 Isopropyl 2-(3-isopropoxyphenyl)acetate

Isopropyl 2-(3-isopropoxyphenyl)acetate

Cat. No. B8412542
M. Wt: 236.31 g/mol
InChI Key: OSGYMNSMGISIOY-UHFFFAOYSA-N
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Patent
US05648366

Procedure details

Combine 3-isopropoxy-phenyl-acetic acid isopropyl ester 10.2 g, 43.2 mmol) and sodium hydroxide (2.08 g, 51.8 mmol) in 1/1 ethanol/water (80 mL). Heat to reflux. After 18 hours, remove the ethanol by evaporation in vacuo and acidify to pH=1 using an aqueous solution with 1M hydrochloric acid solution. Extract the aqueous solution 3 times with ethyl acetate. Extract the combined organic layers with water and saturated sodium chloride solution. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to obtain 3-isopropoxy-phenyl-acetic acid.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:17])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH:14]([CH3:16])[CH3:15])[CH:8]=1)(C)C.[OH-].[Na+]>C(O)C.O>[CH:14]([O:13][C:9]1[CH:8]=[C:7]([CH2:6][C:5]([OH:17])=[O:4])[CH:12]=[CH:11][CH:10]=1)([CH3:16])[CH3:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)(C)OC(CC1=CC(=CC=C1)OC(C)C)=O
Step Two
Name
Quantity
2.08 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ethanol water
Quantity
80 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
CUSTOM
Type
CUSTOM
Details
remove the ethanol
CUSTOM
Type
CUSTOM
Details
by evaporation in vacuo
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous solution 3 times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Extract the combined organic layers with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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